molecular formula C13H15FN4O3 B2918235 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide CAS No. 2093505-58-7

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

Katalognummer B2918235
CAS-Nummer: 2093505-58-7
Molekulargewicht: 294.286
InChI-Schlüssel: HWJOCDIOFYKQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide, also known as MK-1775, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target checkpoint kinase 1 (CHK1), which plays a crucial role in DNA damage repair and cell cycle regulation.

Wirkmechanismus

CHK1 is a kinase that is activated in response to DNA damage. It plays a crucial role in the DNA damage response pathway by halting the cell cycle and allowing time for DNA repair. CHK1 inhibition by N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been found to enhance the efficacy of DNA-damaging agents by preventing DNA repair in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, the compound has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In preclinical studies, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has demonstrated antitumor activity in a variety of cancer types, including lung, breast, and colon cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its selective targeting of cancer cells, while sparing normal cells. Moreover, the compound has been found to enhance the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy. However, one of the limitations of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its low solubility, which can make it difficult to administer in vivo. Moreover, the compound has not yet been tested in clinical trials, and its long-term safety and efficacy are yet to be determined.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. One of the areas of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability. Moreover, the compound's efficacy in combination with other cancer therapies, such as immunotherapy, is yet to be explored. Additionally, the identification of biomarkers that can predict the response to N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide treatment is an area of active research. Finally, the development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide analogs with improved potency and selectivity is also an area of interest.
Conclusion:
In conclusion, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is a promising small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target CHK1, leading to the accumulation of DNA damage and ultimately resulting in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy. However, the compound's long-term safety and efficacy are yet to be determined, and further research is needed to optimize its pharmacokinetic properties and identify biomarkers that can predict the response to treatment.

Synthesemethoden

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide involves the reaction of 4-fluoro-phenylacetic acid with thionyl chloride, followed by the reaction with 2-amino-3-chloro-1,4-dioxane to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N-methyl-N-(methylcarbamoyl) chloride to yield N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. The overall yield of the synthesis process is around 10%.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been extensively studied for its potential use in cancer therapy. The compound has been found to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. This is due to the fact that CHK1 inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been shown to selectively target cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(methylcarbamoylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c1-15-13(21)16-6-11(19)17-10-7-18(12(10)20)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,17,19)(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOCDIOFYKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.